N-(4-ethylbenzyl)cyclopropanamine

Vue d'ensemble

Description

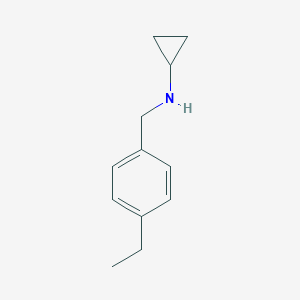

N-(4-ethylbenzyl)cyclopropanamine: is a chemical compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . It is characterized by the presence of a cyclopropane ring attached to a benzyl group substituted with an ethyl group at the para position. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylbenzyl)cyclopropanamine typically involves the reaction of 4-ethylbenzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-ethylbenzyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

Substitution: Nitric acid, bromine, sulfuric acid, or other electrophilic reagents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Nitro compounds, halogenated derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry:

N-(4-ethylbenzyl)cyclopropanamine serves as a versatile building block in organic synthesis. Its structural features allow it to act as a precursor for more complex molecules, facilitating the development of new materials and catalysts. The compound can undergo various chemical reactions, including nucleophilic substitutions, which are essential for synthesizing diverse organic compounds.

Biological Research

Biochemical Reagent:

In proteomics, this compound is utilized as a biochemical reagent. Its ability to interact with biological macromolecules makes it valuable for studying binding properties and mechanisms of action related to various biological targets. This application is crucial for understanding protein interactions and cellular processes.

Potential Pharmacological Properties:

Though not widely used therapeutically, research into this compound's pharmacological properties is ongoing. Investigations focus on its effects on neurotransmitter systems and its potential as a lead compound for drug development. The compound's amine group allows for hydrogen bonding and ionic interactions, which may influence the function of proteins and other biomolecules .

Environmental Science

Tracer or Marker:

In environmental studies, this compound could serve as a tracer or marker due to its low toxicity to aquatic organisms. This property makes it suitable for pollution management applications, where tracking the movement and degradation of pollutants is essential.

Analytical Chemistry

Reference Compound:

The compound can be employed as a standard or reference material in various analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC). Its consistent properties make it an essential tool for calibration and validation in analytical methods.

Summary of Applications

| Field | Application |

|---|---|

| Organic Chemistry | Building block for synthesizing complex molecules |

| Biology | Biochemical reagent; potential drug development |

| Environmental Science | Tracer for pollution studies; low toxicity |

| Analytical Chemistry | Reference compound in analytical techniques |

Case Studies and Research Findings

-

Synthesis Methods:

The synthesis of this compound typically involves reacting 4-ethylbenzyl chloride with cyclopropylamine under basic conditions. Common solvents include dichloromethane or toluene, with bases like sodium hydroxide facilitating the nucleophilic substitution . -

Biological Activity Studies:

Research has indicated that this compound may interact with specific biological targets, influencing their activity. Studies are ongoing to establish structure-activity relationships (SAR) that could lead to the identification of novel therapeutic agents . -

Environmental Applications:

The compound's low toxicity profile has been explored in studies aimed at assessing its utility as an environmental marker, particularly in aquatic ecosystems where monitoring pollutant levels is critical.

Mécanisme D'action

The mechanism of action of N-(4-ethylbenzyl)cyclopropanamine involves its interaction with specific molecular targets. The cyclopropane ring and benzyl group allow it to bind to various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

N-benzylcyclopropanamine: Similar structure but lacks the ethyl group on the benzyl ring.

N-(4-methylbenzyl)cyclopropanamine: Similar structure with a methyl group instead of an ethyl group on the benzyl ring.

N-(4-chlorobenzyl)cyclopropanamine: Similar structure with a chlorine atom on the benzyl ring.

Uniqueness: N-(4-ethylbenzyl)cyclopropanamine is unique due to the presence of the ethyl group at the para position of the benzyl ring. This substitution can influence its chemical reactivity, binding properties, and overall biological activity, distinguishing it from other similar compounds .

Activité Biologique

N-(4-Ethylbenzyl)cyclopropanamine is a chemical compound with the potential for various biological activities. This article explores its biological activity, including pharmacological properties, toxicological aspects, and relevant case studies.

- Molecular Formula : C₁₂H₁₇N

- Molecular Weight : 175.27 g/mol

- CAS Number : 892576-76-0

- Density : 0.9 g/cm³

- Boiling Point : 213.7 °C

Pharmacological Activity

This compound has shown promise in several areas of pharmacology:

-

Neuroprotective Effects :

- Inhibition of the Rho-associated coiled-coil forming protein kinases (ROCKs) has been linked to neuroprotection. ROCK inhibitors can promote axonal growth and functional recovery following neuronal injury, making them candidates for treating conditions like spinal cord injuries and neurodegenerative diseases such as Alzheimer's .

- Anti-inflammatory Properties :

- Anticancer Potential :

Toxicological Aspects

The safety profile of this compound is crucial for its potential therapeutic applications:

- Acute Toxicity : Exposure can lead to chemical burns in the respiratory tract, skin, and eyes. Chronic exposure may result in similar effects as acute exposure .

- Carcinogenicity : Currently, there are no classifications indicating carcinogenic potential by ACGIH, IARC, or NTP .

- Environmental Impact : The compound has been noted for its ecological toxicity, particularly affecting aquatic organisms like Pseudomonas putida .

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of ROCK inhibitors in animal models of spinal cord injury. Results indicated that treatment with this compound led to significant improvements in motor function and reduced neuronal loss compared to control groups .

Case Study 2: Anti-inflammatory Effects

Research focusing on inflammatory bowel disease demonstrated that compounds similar to this compound could reduce inflammation markers in animal models. The inhibition of ROCK pathways was identified as a key mechanism underlying these effects .

Propriétés

IUPAC Name |

N-[(4-ethylphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-10-3-5-11(6-4-10)9-13-12-7-8-12/h3-6,12-13H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSDUSSQDGEUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405981 | |

| Record name | N-(4-ethylbenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892576-76-0 | |

| Record name | N-(4-ethylbenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.